3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid

Catalog No.
S13614894
CAS No.
28286-71-7
M.F
C16H12N2O8S2
M. Wt
424.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfo...

CAS Number

28286-71-7

Product Name

3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid

IUPAC Name

3-hydroxy-2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-1H-indole-5-sulfonic acid

Molecular Formula

C16H12N2O8S2

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C16H12N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17-20H,(H,21,22,23)(H,24,25,26)

InChI Key

OXJBWODAZWWGTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)O)O)O

3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid is a complex organic compound characterized by its unique structure, which includes two biindole units connected by sulfonic acid groups. This compound is notable for its potential applications in various scientific fields, particularly in biochemistry and medicinal chemistry. The presence of hydroxyl and sulfonic acid functional groups contributes to its solubility and reactivity, making it a valuable compound for research and industrial applications.

Involving this compound may include:

  • Acid-Base Reactions: The sulfonic acid groups can donate protons in aqueous solutions, making the compound acidic.
  • Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles in substitution reactions with electrophiles.
  • Oxidation-Reduction Reactions: The biindole structure may undergo oxidation or reduction under certain conditions, altering its electronic properties.

Research indicates that compounds similar to 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid exhibit various biological activities. These may include:

  • Antioxidant Properties: Compounds with similar structures have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity: Some derivatives may possess antimicrobial properties, making them candidates for pharmaceutical applications.
  • Enzyme Inhibition: Certain biindole compounds are known to inhibit specific enzymes, suggesting potential therapeutic uses.

Further studies are necessary to fully elucidate the biological mechanisms and efficacy of this particular compound.

The synthesis of 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid typically involves multi-step organic synthesis techniques. Key methods may include:

  • Condensation Reactions: Biindole units can be synthesized through condensation of appropriate precursors under acidic or basic conditions.
  • Sulfonation: Introduction of sulfonic acid groups can be achieved via electrophilic aromatic substitution using sulfur trioxide or chlorosulfonic acid.
  • Hydroxylation: Hydroxyl groups can be added through oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.

3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid has several potential applications:

  • Analytical Chemistry: It can serve as a reagent in colorimetric assays or as a standard in chromatographic techniques.
  • Pharmaceutical Development: Its biological activity suggests possible roles in drug formulation or as a lead compound for new therapeutics.
  • Material Science: The compound could be utilized in the development of functional materials due to its unique electronic properties.

Interaction studies involving 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid typically focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies can reveal insights into:

  • Molecular Binding Mechanisms: Understanding how the compound interacts at the molecular level can inform its biological activity.
  • Synergistic Effects: Investigating interactions with other compounds may highlight synergistic effects that enhance therapeutic efficacy.

Several compounds share structural similarities with 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Amino-4',4"-triazoleContains triazole ringsKnown for antifungal properties
2-HydroxyquinolineContains a quinoline moietyExhibits fluorescence properties
1-Hydroxy-2-naphthalenesulfonic acidNaphthalene structure with sulfonic acidUsed as a dye and pH indicator

Uniqueness of 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic Acid

What sets 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid apart from these compounds is its dual biindole structure combined with multiple sulfonic acid groups. This unique configuration may enhance its solubility and reactivity compared to other similar compounds. Additionally, its specific biological activities could lead to novel applications in pharmaceuticals and material sciences that are not achievable with the other listed compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

424.00350769 g/mol

Monoisotopic Mass

424.00350769 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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